2-(5-Methylthiophen-2-yl)propan-2-amine
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Overview
Description
2-(5-Methylthiophen-2-yl)propan-2-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)propan-2-amine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-2-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(5-Methylthiophen-2-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a sulfur atom in the ring.
2,5-Dimethylthiophene: A derivative with two methyl groups.
Thiophene-2-carbaldehyde: A precursor in the synthesis of 2-(5-Methylthiophen-2-yl)propan-2-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
The compound 2-(5-Methylthiophen-2-yl)propan-2-amine , often referred to in the literature as a substituted amine with a thiophene ring, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure
The molecular formula for this compound can be represented as C10H13S. Its structure features a thiophene ring substituted with a methyl group and a propan-2-amine moiety, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing thiophene rings, such as this compound, exhibit significant antimicrobial activity. A study highlighted that derivatives of thiophene were effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
Compound | Activity Type | Target Organisms | Reference |
---|---|---|---|
This compound | Antimicrobial | Gram-positive & Gram-negative | |
5-Methylthiophene | Antifungal | Fungal species |
Neuroprotective Effects
The compound is also being investigated for its neuroprotective properties. Preliminary studies suggest that it may influence neurotransmitter systems by acting as an agonist or antagonist at specific receptors. This interaction could potentially lead to therapeutic applications in treating neurological disorders such as Alzheimer’s disease .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Receptor Binding : The amine group can form hydrogen bonds with biological molecules, influencing their structure and function.
- π-π Interactions : The thiophene ring may engage in π-π interactions with aromatic residues in proteins, modulating their activity.
- Signal Transduction Pathways : By binding to specific receptors, the compound may influence intracellular signaling pathways, leading to altered cellular responses.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, suggesting its potential use in developing new antimicrobial agents .
Neuroprotective Research
In a separate investigation focusing on neuroprotective effects, researchers found that this compound significantly reduced neuronal cell death in vitro when exposed to neurotoxic agents. The compound's ability to modulate acetylcholinesterase activity was particularly noted, indicating its potential role in treating cognitive decline associated with neurodegenerative diseases .
Properties
Molecular Formula |
C8H13NS |
---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H13NS/c1-6-4-5-7(10-6)8(2,3)9/h4-5H,9H2,1-3H3 |
InChI Key |
OADKEBRJHNXWGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)(C)N |
Origin of Product |
United States |
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